テトラエチルオルト炭酸

概要

説明

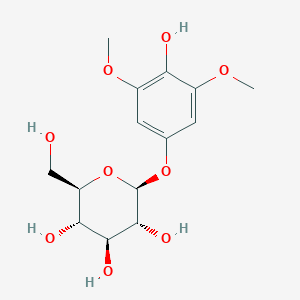

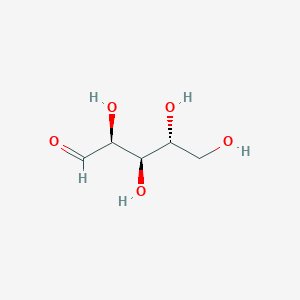

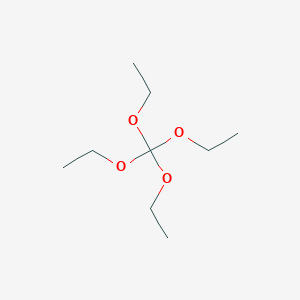

Tetraethoxymethane, also known as tetraethyl orthocarbonate, is a chemical compound formally derived from the complete ethylation of the hypothetical orthocarbonic acid, C(OH)₄. This compound is a water-clear, aromatic or fruity-smelling liquid with low viscosity. It is unstable against strong acids and bases .

Synthetic Routes and Reaction Conditions:

From Trichloronitromethane: The preparation of tetraethoxymethane from trichloronitromethane is known, although it achieves yields of only 46-49%.

From Trichloroacetonitrile: Higher yields (up to 85%) can be obtained starting from the less toxic trichloroacetonitrile.

Alternative Methods: Other methods include the reaction of dialkyltin dialkoxides with carbon disulfide at elevated temperatures in an autoclave, and the reaction of thallous ethoxide with carbon disulfide in dry methylene dichloride.

Industrial Production Methods:

- Industrial production methods are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications.

Types of Reactions:

Alkylation: Tetraethoxymethane can be used for the alkylation of CH-acidic compounds such as phenols and carboxylic acids.

Reactions with Amines, Enol Ethers, and Sulfonamides: It reacts with these compounds to form spiro compounds.

Common Reagents and Conditions:

Reagents: Common reagents include amines, enol ethers, sulfonamides, and CH-acidic compounds.

Conditions: Reactions typically occur under mild conditions, but the compound is unstable against strong acids and bases.

Major Products:

Spiro Compounds: These are of industrial interest as they are used as additives for reducing shrinkage during the polymerization of epoxides.

Chemistry:

Solvent: Tetraethoxymethane can be used as a solvent in various chemical reactions.

Alkylation Agent: It is used for the alkylation of CH-acidic compounds.

Biology and Medicine:

Spiro Orthocarbonates: These compounds, derived from tetraethoxymethane, are used in the development of pharmaceuticals and other biologically active compounds.

Industry:

Polymerization Additives: Spiro orthocarbonates are used as additives to reduce shrinkage during the polymerization of epoxides.

科学的研究の応用

2,7-ジメチレン-1,4,6,9-テトラオキサスピロ[4,4]ノナンの合成

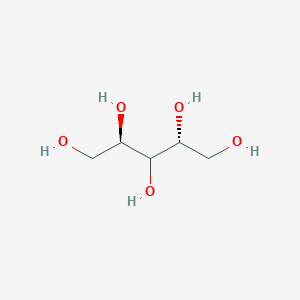

テトラエチルオルト炭酸は、2,7-ジメチレン-1,4,6,9-テトラオキサスピロ[4,4]ノナンの合成に使用される . この化合物は環状アセタールであり、有機合成において保護基として使用できます。

架橋ポリ(オルト炭酸)の調製

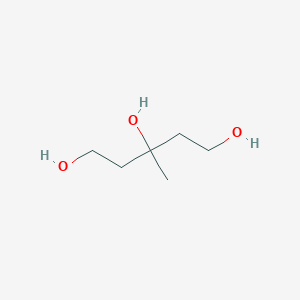

架橋ポリ(オルト炭酸)は、テトラエチルオルト炭酸を使用して合成される . これらのポリマーは、高い架橋密度と優れた耐溶剤性により、有機溶剤吸収剤として使用されてきました。

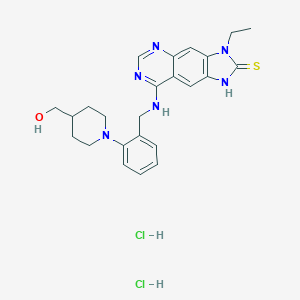

ケモカイン受容体-5阻害剤の合成

テトラエチルオルト炭酸は、ケモカイン受容体-5阻害剤の合成に使用される . これらの阻害剤は、HIV-1に対する潜在的な治療薬です。

ベンゾビスオキサゾールの調製

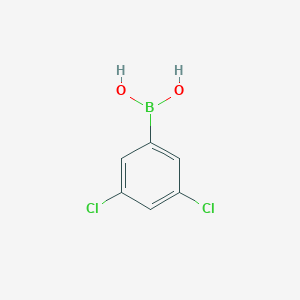

ベンゾビスオキサゾールは、テトラエチルオルト炭酸を使用して合成される . これらの化合物は、半導体特性により、有機エレクトロニクスの分野で応用されています。

有機半導体の調製

テトラエチルオルト炭酸は、有機半導体の調製に使用される . 有機半導体は、有機発光ダイオード(OLED)、有機光起電力素子(OPV)、および有機電界効果トランジスタ(OFET)などのさまざまな電子デバイスで使用されます。

有機反応の溶媒

反応性が低いことから、テトラエチルオルト炭酸は、さまざまな有機反応の溶媒として使用できます <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns

作用機序

Tetraethyl orthocarbonate, also known as Tetraethoxymethane, is a chemical compound with the molecular formula C9H20O4 and structural formula C(OC2H5)4 . It is a colorless liquid with a characteristic aromatic odor .

Target of Action

Tetraethyl orthocarbonate primarily targets the synthesis of various organic compounds, such as esters, ethers, and ketones . It is a versatile reagent for the protection of alcohols, amines, and carboxylic acids, as well as for the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets by participating in chemical reactions that lead to the formation of new compounds. For example, it is used in the synthesis of chemokine receptor-5 inhibitors against HIV-1, benzobisoxazoles, and in the preparation of organic semiconductors .

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in organic solvents such as ethanol and ether . This suggests that its bioavailability may be influenced by these properties.

Result of Action

The result of Tetraethyl orthocarbonate’s action is the formation of new compounds through chemical reactions. For example, it is used in the synthesis of chemokine receptor-5 inhibitors against HIV-1, benzobisoxazoles, and in the preparation of organic semiconductors .

Action Environment

Tetraethyl orthocarbonate is sensitive to light and can degrade upon exposure . Therefore, it should be stored in a cool, dry, dark place . It is also flammable and should be kept away from ignition sources .

生化学分析

Biochemical Properties

It is known to be used in the synthesis of various compounds, suggesting that it may interact with certain enzymes, proteins, and other biomolecules during these processes .

Cellular Effects

Its safety data sheet indicates that it may cause skin and eye irritation, and may be harmful if inhaled . These effects suggest that Tetraethyl orthocarbonate may interact with cells in ways that disrupt normal cellular processes.

Molecular Mechanism

It is known to be a flammable liquid and vapor, suggesting that it may undergo combustion reactions

Temporal Effects in Laboratory Settings

It is known to be moisture-sensitive , suggesting that its properties may change over time in the presence of moisture.

Metabolic Pathways

Given its use in the synthesis of various compounds, it may be involved in certain metabolic reactions .

Transport and Distribution

Given its solubility in organic solvents , it may be able to pass through cell membranes and distribute within cells.

類似化合物との比較

Tetramethoxymethane: Formed by complete methylation of orthocarbonic acid, it shares similar properties but differs in the alkyl groups attached.

Tetraethoxysilane: Another related compound, used in different industrial applications.

Uniqueness:

特性

IUPAC Name |

triethoxymethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLNAJYDRSIKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075278 | |

| Record name | Ethane, 1,1',1'',1'''-[methanetetrayltetrakis(oxy)]tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-09-1 | |

| Record name | Tetraethyl orthocarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl orthocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethyl orthocarbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1',1'',1'''-[methanetetrayltetrakis(oxy)]tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl orthocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYL ORTHOCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2P2570012 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of Tetraethoxymethane and how does it relate to its physical properties?

A1: Tetraethoxymethane (TEOM) possesses a central carbon atom bonded to four ethoxy groups (–OC2H5). While its structure might suggest a rigid tetrahedral geometry, research indicates the presence of rotational isomerism. Specifically, the methyl group within each ethoxy group can adopt different spatial arrangements (gauche or trans) relative to the C–O bond. [] This flexibility influences TEOM's physical state; it exists as a liquid at room temperature with a melting range of -16°C to -12°C. []

Q2: What are the primary fragmentation pathways of Tetraethoxymethane upon electron impact ionization as observed in mass spectrometry?

A3: Mass spectrometry studies employing Mass-Analyzed Ion Kinetic Energy (MIKE) spectrometry reveal that Tetraethoxymethane, upon electron impact, undergoes fragmentation initiated by the loss of radicals: methyl, ethyl, or ethoxy. [] Interestingly, these fragmentations are preceded by a near-complete scrambling of hydrogen atoms within the methylene groups of the ethoxy moieties. This suggests a dynamic rearrangement process within the ionized molecule before the eventual elimination of an acetaldehyde molecule.

Q3: Can Tetraethoxymethane be used in the synthesis of heterocyclic compounds?

A4: Yes, Tetraethoxymethane acts as a reagent in the synthesis of various heterocyclic systems. For instance, reacting Tetraethoxymethane with 4,5-diaminopyrimidines yields 8-ethoxypurines. [, ] This reaction proceeds through the formation of an intermediate diethoxymethyleneaminopyrimidine, which upon heating, undergoes cyclization to afford the final purine derivative. Furthermore, Tetraethoxymethane reacts with o-phenylenediamine and 2,3-diaminonaphthalene to produce substituted benzimidazoles and naphth[2,3-d]imidazoles, respectively. [] These examples highlight the versatility of Tetraethoxymethane in constructing diverse heterocyclic scaffolds.

Q4: Are there any studies focusing on the thermochemical properties of Tetraethoxymethane?

A5: Yes, research has been conducted to determine the standard molar enthalpy of formation for Tetraethoxymethane. [] This fundamental thermodynamic property provides valuable insight into the energy changes associated with the formation and reactions of the compound. Such studies often employ techniques like rotating bomb calorimetry to accurately measure heat release during combustion, enabling the calculation of enthalpy changes.

Q5: Has the pyrolysis of Tetraethoxymethane been investigated, and if so, what are the implications?

A6: The pyrolysis of Tetraethoxymethane has been explored in a comparative study with Tetraethoxysilane. [] Pyrolysis, the thermal decomposition of a compound in the absence of oxygen, offers insights into reaction mechanisms and potential byproducts. Understanding the pyrolysis behavior of compounds like Tetraethoxymethane is particularly relevant in the context of flame synthesis processes used for producing materials like silica nanoparticles. By comparing the pyrolysis pathways of silicon and carbon analogues, researchers can gain a deeper understanding of the underlying chemistry and potentially tailor precursor selection for specific material properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。